4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a sec-butylamino group, an isopropyl group, and a 1,2,4-triazolo[4,3-a]quinazoline group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates . The synthesis of such complex molecules typically involves multiple steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a molecular model, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino groups could participate in acid-base reactions, while the carbonyl groups could be involved in nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This chemical belongs to a broader class of compounds involving complex organic structures such as quinazolines and triazoloquinazolines, which have been synthesized and studied for their various chemical properties and reactivities. For instance, the synthesis and reactions of anthranilamide with isocyanates have been studied to create new pathways for the synthesis of dihydro-oxazolo and oxazino quinazolinones. Such studies reveal the versatility and potential of these compounds in chemical synthesis and drug development (J. Chern et al., 1988) .
Biological Activities
Research has demonstrated the design, synthesis, and biological evaluation of novel benzothiazole-based triazoloquinazoline derivatives, showing their potential as antioxidants and antibacterial agents. These compounds have been compared with known substances such as ascorbic acid and ciprofloxacin for their efficacy against various bacterial strains, indicating their potential in pharmacological applications (R. Gadhave & B. Kuchekar, 2020) .
Another study aimed at modeling and predicting the biological activity spectrum and acute toxicity of related compounds, identifying several with potential antineurotic activity, suggesting their use in treating male reproductive and erectile dysfunction. These findings highlight the importance of such compounds in developing new therapeutic agents (S. Danylchenko et al., 2016) .
Antihypertensive and Antihistaminic Activities
Compounds within this chemical family have also been explored for their antihypertensive and antihistaminic activities. For example, novel triazoloquinazolinones have shown significant in vivo antihypertensive activity, offering a new avenue for the treatment of hypertension (V. Alagarsamy et al., 2007) .
Additionally, another study synthesized and evaluated the H1-antihistaminic activity of triazoloquinazolinones, with some compounds showing promising results compared to standard drugs, indicating their potential as new antihistaminic agents (V. Alagarsamy et al., 2007) .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzyl-2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-5-17(4)28-22(33)15-31-26(36)32-21-13-19(23(34)27-16(2)3)11-12-20(21)24(35)30(25(32)29-31)14-18-9-7-6-8-10-18/h6-13,16-17H,5,14-15H2,1-4H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCJJNPWIQSRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N(C2=N1)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.